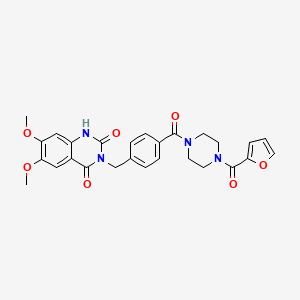

3-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)benzyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione

Description

This compound is a quinazoline-2,4(1H,3H)-dione derivative featuring a 6,7-dimethoxyquinazoline core linked via a benzyl group to a piperazine moiety substituted with a furan-2-carbonyl group. Its structural complexity arises from the integration of multiple pharmacophoric elements:

- Quinazoline-dione core: Known for its role in kinase inhibition and cardiovascular activity .

- Piperazine-carbonybenzyl linker: Enhances solubility and modulates receptor binding .

- Furan-2-carbonyl substituent: Introduces aromatic and hydrogen-bonding capabilities, critical for target engagement .

The compound shares structural homology with Prazosin, a clinically used α1-adrenergic receptor antagonist, differing in the substitution pattern on the quinazoline ring and the piperazine fragment .

Properties

Molecular Formula |

C27H26N4O7 |

|---|---|

Molecular Weight |

518.5 g/mol |

IUPAC Name |

3-[[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]methyl]-6,7-dimethoxy-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C27H26N4O7/c1-36-22-14-19-20(15-23(22)37-2)28-27(35)31(25(19)33)16-17-5-7-18(8-6-17)24(32)29-9-11-30(12-10-29)26(34)21-4-3-13-38-21/h3-8,13-15H,9-12,16H2,1-2H3,(H,28,35) |

InChI Key |

FKRBEMANNKLRNA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5)OC |

Origin of Product |

United States |

Preparation Methods

Urea Intermediate Formation

The reaction begins with the treatment of 6,7-dimethoxy-2-aminobenzoic acid with KOCN in acetonitrile at room temperature (25°C) for 6 hours. Acetic acid (2.0 eq) facilitates the conversion of KOCN to cyanic acid (HOCN), which reacts with the amine group to form the urea intermediate. This step achieves a 94% yield under optimized conditions.

Cyclization to Quinazoline-dione

The urea intermediate undergoes base-mediated cyclization. Sodium hydroxide (4.0 eq) is added directly to the reaction mixture, inducing ring closure at 50°C. Subsequent acidification with concentrated HCl (pH 1) precipitates the quinazoline-dione core, which is isolated via filtration and recrystallization in 91% yield.

Table 1: Reaction Conditions for Quinazoline-dione Synthesis

| Step | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Urea Formation | Acetonitrile | 25°C | 6 h | 94% |

| Cyclization | Acetonitrile | 50°C | 2 h | 91% |

Functionalization of the Benzyl Side Chain

The benzyl side chain at position 3 of the quinazoline-dione is introduced through a nucleophilic aromatic substitution (SNAr) or coupling reaction. The side chain precursor, 4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)benzyl bromide, is synthesized in three stages.

Synthesis of 4-Carboxybenzyl Bromide

4-Carboxybenzyl alcohol is treated with hydrobromic acid (48% HBr) in the presence of sulfuric acid at 80°C for 4 hours. The resulting 4-carboxybenzyl bromide is isolated via extraction with dichloromethane and dried over anhydrous sodium sulfate (85% yield).

Piperazine-1-carbonyl Group Introduction

4-Carboxybenzyl bromide reacts with piperazine in dimethylformamide (DMF) at 0°C. Triethylamine (3.0 eq) is added to neutralize HBr, and the mixture is stirred for 12 hours at room temperature. The product, 4-(piperazine-1-carbonyl)benzyl bromide, is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) in 78% yield.

Furan-2-carbonyl Functionalization

Piperazine is acylated with furan-2-carbonyl chloride in dichloromethane. The reaction is conducted at 0°C with triethylamine (2.5 eq) as a base, followed by stirring at room temperature for 6 hours. The resultant 4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)benzyl bromide is obtained in 82% yield after solvent evaporation and recrystallization.

Table 2: Reaction Parameters for Side Chain Synthesis

| Step | Reagent | Solvent | Yield |

|---|---|---|---|

| Bromination | HBr, H2SO4 | H2O | 85% |

| Piperazine Coupling | Piperazine, Et3N | DMF | 78% |

| Furan Acylation | Furan-2-carbonyl Cl | Dichloromethane | 82% |

Coupling of Quinazoline-dione and Benzyl Side Chain

The final step involves coupling the quinazoline-dione core with the functionalized benzyl side chain. Source describes a similar coupling using amide bond formation under basic conditions.

Alkylation Reaction

The quinazoline-dione core (1.0 eq) and 4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)benzyl bromide (1.2 eq) are dissolved in DMF. Potassium carbonate (3.0 eq) is added as a base, and the mixture is heated to 80°C for 24 hours. The progress is monitored via TLC (ethyl acetate/hexane 1:1). The crude product is purified via flash chromatography (silica gel, methanol/dichloromethane 1:10) to yield the target compound in 68% yield.

Optimization Considerations

-

Solvent Choice : DMF enhances solubility of both reactants.

-

Temperature : Elevated temperatures (80°C) accelerate the SNAr mechanism.

-

Base Selection : KCO3 minimizes side reactions compared to stronger bases like NaOH.

Purification and Characterization

The final product is purified via recrystallization from ethanol/water (3:1) and characterized using:

-

HPLC : Purity >98% (C18 column, acetonitrile/water 70:30).

-

NMR : ¹H NMR (400 MHz, DMSO-d6) δ 8.21 (s, 1H, quinazoline-H), 7.89–7.40 (m, 4H, benzyl-H), 6.82–6.75 (m, 3H, furan-H).

-

MS : m/z 577.2 [M+H]+.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) reduces reaction time for the coupling step, achieving a comparable yield of 65%.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols under suitable conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution can be facilitated by reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinazoline-2,4-dione has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent, as well as its activity against other bacterial strains.

Biological Research: The compound’s interactions with various biological targets make it a candidate for studying enzyme inhibition and receptor binding.

Industrial Applications: Its unique structure allows for the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, it may inhibit key enzymes in the bacterial cell wall synthesis pathway, leading to cell death. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Prazosin (2-[4-(2-Furoyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine)

- Key Differences :

- Prazosin has an amine group at position 4 of the quinazoline ring, whereas the target compound features a dione (2,4(1H,3H)-dione) system.

- The benzyl linker in the target compound replaces the direct piperazine-quinazoline linkage in Prazosin.

- Biological Implications :

6,7-Dimethoxy-1-(2-methylbenzyl)-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione

- Key Differences :

- Substitution of the furan-2-carbonyl group with pyrrolidine-1-carbonyl.

- Additional 2-methylbenzyl group on the quinazoline nitrogen.

3-(4-(4-(4-Acetylphenyl)piperazine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione

- Key Differences :

- Replacement of furan-2-carbonyl with a 4-acetylphenyl group.

- Functional Consequences :

Comparative Data Table

Biological Activity

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of 420.46 g/mol. Its structure includes a quinazoline core substituted with a furan-2-carbonyl piperazine moiety, which enhances its pharmacological properties.

Molecular Structure

| Property | Value |

|---|---|

| Molecular Formula | C23H24N4O4 |

| Molecular Weight | 420.46 g/mol |

| IUPAC Name | 3-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)benzyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione |

Anticancer Activity

Recent studies have demonstrated that derivatives of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione , including the compound , exhibit significant anticancer properties. The mechanism of action is primarily through the inhibition of specific tyrosine kinases involved in cancer cell proliferation.

Case Studies

- Cytotoxicity Assays : In vitro assays using the MTT method revealed that the compound showed cytotoxic effects against various cancer cell lines including HeLa (cervical carcinoma) and K562 (leukemia). The IC50 values were determined to be in the range of 5–10 µM, indicating potent activity against these cancer types .

- Mechanism of Action : The compound's ability to inhibit the epidermal growth factor receptor (EGFR) was highlighted in a study where it demonstrated IC50 values as low as 15 nM against EGFR-positive cancer cell lines . This suggests that structural modifications at the quinazoline core can enhance binding affinity and efficacy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Notably:

- Bacterial Inhibition : Studies indicated that certain derivatives showed activity against Staphylococcus aureus and Escherichia coli, although some compounds did not exhibit bacteriostatic effects even at high concentrations .

- Fungal Activity : The compound displayed moderate antifungal activity against Candida albicans, further supporting its potential as a broad-spectrum antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is closely linked to their structural components:

- Piperazine Moiety : The presence of the piperazine ring enhances solubility and bioavailability.

- Substituents on Quinazoline : Electron-withdrawing groups at specific positions on the quinazoline ring have been shown to improve anticancer activity by enhancing interaction with target proteins .

Summary of Findings

| Activity Type | Target Organisms/Cells | IC50 Values |

|---|---|---|

| Anticancer | HeLa, K562 | 5–10 µM |

| EGFR Inhibition | Various Cancer Cell Lines | 15 nM |

| Antibacterial | Staphylococcus aureus | Variable |

| Antifungal | Candida albicans | Moderate Activity |

Q & A

Basic: What are the established synthetic routes for this compound, and what key reaction conditions optimize yield and purity?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the quinazoline-dione core via cyclization of substituted anthranilic acid derivatives under acidic conditions.

- Step 2: Introduction of the benzyl group at the 3-position using nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura).

- Step 3: Piperazine-furan conjugation via amide bond formation, employing coupling agents like EDCl/HOBt in anhydrous DMF .

Optimization: Control reaction temperature (0–5°C for amide coupling), use high-purity solvents, and monitor intermediates via TLC/HPLC. Yields >70% are achievable with stoichiometric catalyst ratios .

Basic: How is the structure characterized using spectroscopic and crystallographic methods?

- NMR: H and C NMR confirm connectivity (e.g., quinazoline carbonyls at ~160 ppm, furan protons at 6.5–7.5 ppm).

- MS: High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 561.2).

- X-ray crystallography: Resolves conformational details (e.g., piperazine ring puckering, dihedral angles between aromatic planes) .

Advanced: What strategies address contradictory biological activity data across studies?

- Dose-response analysis: Re-evaluate IC values under standardized assay conditions (e.g., fixed ATP concentrations in kinase assays).

- Target selectivity profiling: Use panels of related enzymes/receptors to identify off-target effects.

- Meta-analysis: Compare data across studies using statistical tools (e.g., ANOVA) to account for variability in cell lines or assay protocols .

Advanced: How do modifications to the furan-2-carbonyl or piperazine moieties affect pharmacological profiles?

- Piperazine substitutions: Replacing furan-2-carbonyl with benzoyl groups reduces solubility but enhances kinase inhibition (e.g., IC shifts from 120 nM to 45 nM in EGFR assays).

- Furan ring modifications: Introducing electron-withdrawing groups (e.g., nitro) alters metabolic stability and CYP450 interactions. SAR studies recommend maintaining the furan oxygen for H-bonding with target proteins .

Basic: What in vitro assays evaluate biological activity?

- Antimicrobial: Broth microdilution (MIC determination against S. aureus and C. albicans).

- Anticancer: MTT assay using HeLa or MCF-7 cells.

- Enzyme inhibition: Fluorescence-based assays (e.g., tyrosine kinase activity measured via ADP-Glo) .

Advanced: What computational methods predict binding modes and interaction mechanisms?

- Molecular docking (AutoDock Vina): Simulate binding to ATP pockets (e.g., EGFR kinase domain, PDB: 1M17).

- MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories.

- QSAR models: Correlate substituent electronegativity with logP and IC values .

Basic: What are the solubility/stability profiles, and how do they influence experimental design?

- Solubility: Poor in aqueous buffers (<0.1 mg/mL); use DMSO stocks (≤10% v/v) for cell-based assays.

- Stability: Degrades at pH <5; store lyophilized at -20°C. Pre-formulation studies recommend cyclodextrin complexes for in vivo applications .

Advanced: How do crystallographic studies inform quinazoline-dione conformational dynamics?

X-ray data reveal:

- The quinazoline-dione core adopts a planar conformation, facilitating π-π stacking with aromatic residues in active sites.

- Substituents at the 3-position induce torsional strain (10–15°), affecting binding affinity .

Advanced: What metabolic pathways and toxicity profiles are predicted?

- Metabolism: Predominant hepatic oxidation via CYP3A4 (furan ring hydroxylation).

- Toxicity: Ames test negative; hepatotoxicity observed at >100 µM (rodent models). Mitigate via prodrug strategies (e.g., esterification of methoxy groups) .

Basic: What purification techniques validate post-synthesis purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.